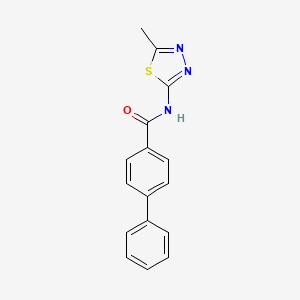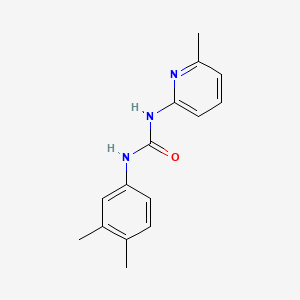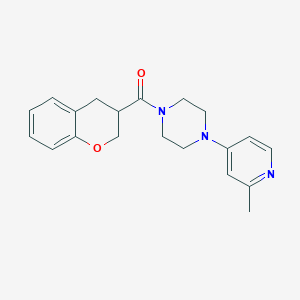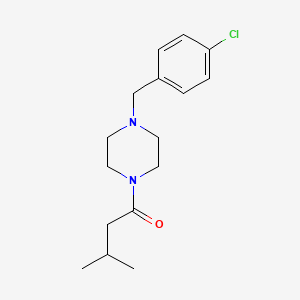![molecular formula C14H19ClN2O3S B5691315 1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B5691315.png)
1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the 1970s by Pfizer, and its structure was elucidated in 1988. CP-55940 is a potent agonist of the cannabinoid receptors CB1 and CB2, and it has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes.
作用機序
1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide is a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a cascade of downstream effects. CB1 receptors are primarily located in the central nervous system, while CB2 receptors are primarily located in the immune system. Activation of these receptors can lead to a variety of physiological effects, including pain relief, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, and it has been studied as a potential treatment for chronic pain. It has also been shown to have anti-inflammatory effects, and it has been studied as a potential treatment for conditions such as multiple sclerosis and inflammatory bowel disease. Additionally, this compound has been shown to have neuroprotective effects, and it has been studied as a potential treatment for conditions such as epilepsy and traumatic brain injury.
実験室実験の利点と制限
1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, and it has been extensively studied in animal models. It is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, and it can be difficult to administer in precise doses. Additionally, its effects can be difficult to interpret, as it can have both direct and indirect effects on various physiological processes.
将来の方向性
There are several future directions for research on 1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide. One area of interest is its potential as a treatment for various neurological conditions, such as epilepsy and traumatic brain injury. Another area of interest is its potential as a treatment for chronic pain and inflammatory conditions. Additionally, there is ongoing research into the mechanisms of action of this compound and its effects on various physiological processes. Overall, this compound is a promising compound with potential applications in a variety of fields, and further research is needed to fully understand its effects and potential uses.
合成法
1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide is synthesized from 4-chlorobenzene sulfonamide and N-ethylpiperidine-4-carboxylic acid. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the product is purified through column chromatography. The yield of the reaction is typically around 50%, and the final product is a white crystalline powder.
科学的研究の応用
1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, and it has been studied as a potential treatment for various conditions such as chronic pain, multiple sclerosis, and epilepsy.
特性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-ethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-2-16-14(18)11-7-9-17(10-8-11)21(19,20)13-5-3-12(15)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDRISYKBPLUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691240.png)
![2,3,6-trimethyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-4-quinolinecarboxamide](/img/structure/B5691243.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691253.png)

![7-isopropyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691270.png)

![N-[4-(dimethylamino)phenyl]-2-(4-isopropyl-3-methylphenoxy)acetamide](/img/structure/B5691294.png)
![1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone](/img/structure/B5691301.png)
![5-ethoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-furamide](/img/structure/B5691305.png)
![9-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691309.png)
![(1S*,5R*)-3-benzoyl-6-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5691318.png)


![4,6-dimethyl-2-[({5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methyl)thio]pyrimidine](/img/structure/B5691343.png)